molecular formula C18H13ClF4N2O3 B2893225 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 623936-47-0

5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2893225
CAS No.: 623936-47-0
M. Wt: 416.76
InChI Key: MQQPRDGKIBHENW-UHFFFAOYSA-N
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Description

5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative characterized by a six-membered 1,3-diazinan ring substituted with a hydroxy group, a trifluoromethyl group at position 4, a benzoyl group at position 5, and a 2-chloro-6-fluorophenyl moiety at position 5. This compound’s structure combines multiple functional groups that influence its physicochemical and pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and fluoro substituents on the phenyl ring introduce steric and electronic effects critical for molecular interactions .

Properties

IUPAC Name

5-benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N2O3/c19-10-7-4-8-11(20)12(10)14-13(15(26)9-5-2-1-3-6-9)17(28,18(21,22)23)25-16(27)24-14/h1-8,13-14,28H,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPRDGKIBHENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, 2-chloro-6-fluoroaniline, and trifluoromethyl ketone. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated and chlorinated aromatic rings could enhance binding affinity and specificity.

Medicine

In medicinal chemistry, 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one could be investigated as a potential drug candidate. Its unique structure might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The target compound’s 2-chloro-6-fluorophenyl group introduces ortho-substitution, creating greater steric hindrance than para-substituted analogs (e.g., 4-fluorophenyl in ). This may reduce binding flexibility in biological targets compared to less hindered derivatives.
  • In contrast, the 4-methylbenzoyl group in is electron-donating, altering charge distribution.
  • Hydrogen Bonding: All compounds feature three hydrogen bond donors (hydroxy + two NH groups in the diazinan ring).

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group contributes to high logP values (~3.1 for ), suggesting moderate lipophilicity. The target compound’s chloro substituent may further increase logP compared to fluoro-only analogs.
  • Solubility : Hydroxy and carbonyl groups enhance aqueous solubility, but bulky substituents (e.g., 3-ethoxy-4-hydroxyphenyl in ) may reduce it.
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, while ethoxy groups () are prone to hydrolysis, reducing stability.

Spectroscopic Data and Stereochemical Analysis

  • NMR Spectroscopy : Diastereomeric splitting in ^1H-NMR (e.g., δ 1.2–5.0 ppm for hydroxy-bearing carbons ) can resolve configuration at C-4. For example, Mosher’s method was used in to assign the R-configuration to a similar 4-hydroxybutyric acid derivative.
  • Mass Spectrometry : High-resolution MS (HRMS) data confirm molecular formulas, as seen for erythro-4d (C₁₉H₂₃F₃NaO₇, Δ < 0.001 Da ). The target compound’s HRMS would similarly validate its molecular weight (~434.3).

Biological Activity

5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound belonging to the class of diazinanones. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly as therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular characteristics:

PropertyValue
Molecular FormulaC18H13ClF4N2O3
Molecular Weight397.76 g/mol
CAS Number623936-47-0
InChIInChI=1S/C18H13ClF4N2O3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate various signaling pathways that are crucial for cellular functions. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, impacting cellular metabolism and proliferation.
  • Receptor Modulation : It can interact with receptors involved in signal transduction, affecting downstream signaling cascades.

Case Studies

  • Antifungal Activity : A study evaluated the efficacy of similar diazinanone derivatives against fungal strains, revealing significant inhibitory effects (EC50 values in low micromolar ranges) comparable to established antifungals .
  • Cytotoxicity Profiles : Investigations into related compounds suggest that they possess low cytotoxicity while maintaining high biological activity against targeted pathogens .

Research Findings

Recent findings indicate that modifications in the chemical structure can significantly alter biological activity. For example:

  • Fluorination Effects : The introduction of fluorine atoms has been shown to enhance the lipophilicity and biological efficacy of compounds within this class .
  • Structure-Activity Relationship (SAR) : Studies highlight that specific functional groups, such as the trifluoromethyl and chloro substituents, play a critical role in modulating the biological activity of diazinanones.

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